molecular formula C24H22N4O4S2 B2824822 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886919-44-4

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2824822
CAS No.: 886919-44-4
M. Wt: 494.58
InChI Key: UGVZXJFWXNGGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide-containing benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-(methylthio)phenyl group. Its synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization, as observed in analogous compounds (e.g., triazole and oxadiazole derivatives) . Key structural attributes include:

  • Oxadiazole ring: The 1,3,4-oxadiazole scaffold is known for metabolic stability and bioactivity in medicinal chemistry.
  • Methylthiophenyl substituent: The 4-(methylthio)phenyl group on the oxadiazole may influence electronic properties and binding affinity.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-28(16-17-6-4-3-5-7-17)34(30,31)21-14-10-18(11-15-21)22(29)25-24-27-26-23(32-24)19-8-12-20(33-2)13-9-19/h3-15H,16H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVZXJFWXNGGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex heterocyclic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzamide core linked to a 1,3,4-oxadiazole moiety and a sulfamoyl group. This unique structure is believed to contribute to its biological efficacy.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds containing the 1,3,4-oxadiazol-2-one structure. For instance, a related compound (A14) demonstrated significant antibacterial effects against multidrug-resistant strains such as MRSA and VRSA. The mechanism involves targeting the bacterial division protein FtsZ, which is crucial for cell division .

CompoundActivityTargetReference
A14AntibacterialFtsZ

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of FtsZ : Disruption of bacterial cell division.
  • Interference with metabolic pathways : Potential inhibition of key enzymes involved in bacterial metabolism.

Study 1: Efficacy Against MRSA

A study assessed the efficacy of various oxadiazole derivatives against MRSA. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ciprofloxacin and linezolid. This suggests a promising alternative for treating infections caused by resistant strains .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of oxadiazole derivatives revealed that modifications in the benzamide and sulfamoyl groups significantly influenced antibacterial potency. The presence of electron-donating groups enhanced activity against Gram-positive bacteria .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety for clinical use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Modifications

1,3,4-Oxadiazole vs. 1,2,4-Triazole
  • Target Compound : The 1,3,4-oxadiazole core (as in ) is resistant to tautomerism, unlike 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), which exist in thione-thiol tautomeric equilibrium . This stability may reduce metabolic degradation.
1,3,4-Thiadiazole Analogues

Substituent Effects

Sulfonamide Variations
  • Target Compound : The N-benzyl-N-methylsulfamoyl group balances lipophilicity and steric bulk, contrasting with simpler sulfonamides like 4-methyl-2-sulfanilamidothiazole ( ), which lacks branched alkyl/aryl groups.
Aromatic Substituents
  • Methylthio vs. Halogen/Methoxy Groups : The 4-(methylthio)phenyl group in the target compound provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., chloro in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide, ). This may enhance membrane permeability.
  • Methoxy Substitution : 4-(N-Benzyl-N-methylsulfamoyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide (PubChem, ) has a methoxy group, which increases polarity and hydrogen-bonding capacity compared to methylthio.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Oxadiazole 4-(Methylthio)phenyl, N-Benzyl-N-MeSO₂ Under investigation -
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione 1,2,4-Triazole Cl, F, SO₂ Antiviral (hypothesized)
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide 1,3,4-Thiadiazole Ethyl, SO₂NH Enzyme inhibition
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole Isoxazole, SO₂NH Antifungal
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-Oxadiazole Cl, thioxo Cytotoxic (reported)

Table 2. Spectral Data Comparison

Compound Type IR C=S Stretch (cm⁻¹) NMR (¹H) Key Signals Tautomerism Observed? Reference
Target Compound Not reported Aromatic protons: δ 7.2–8.1 (m) No -
1,2,4-Triazole [7–9] 1247–1255 NH: δ 10.2 (s), C=S confirmed Yes (thione form)
Oxadiazole [5f–5i] 1240–1260 Benzyl CH₂: δ 4.5 (s), Aldehyde: δ 10.1 (s) No

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance cytotoxicity but may reduce solubility .
    • Sulfamoyl groups improve target specificity, as seen in antifungal derivatives .
  • Docking Studies : The Glide XP scoring function ( ) predicts that hydrophobic enclosures and hydrogen-bonding motifs (e.g., in the target compound’s oxadiazole and benzamide groups) enhance binding to proteins like kinases or proteases.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for synthesizing this compound, and how can reaction conditions be optimized?

  • The synthesis typically involves sequential steps: (1) cyclization to form the 1,3,4-oxadiazole ring using hydrazides under dehydrating conditions (e.g., POCl₃), (2) sulfonation with methylsulfonyl chloride, and (3) coupling of the benzamide core via amide bond formation. Key optimizations include solvent choice (DMF for polar aprotic conditions), temperature control (60–80°C for cyclization), and purification via column chromatography. Evidence from similar compounds highlights the importance of anhydrous conditions to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared Spectroscopy (IR) identifies key bonds (e.g., C=O, S=O). Purity is assessed via HPLC with UV detection (λ = 254 nm). For example, and emphasize NMR and MS as gold standards for structural validation .

Q. What are the common chemical reactions this compound undergoes, and how do they influence its reactivity?

  • The oxadiazole ring participates in nucleophilic substitutions, while the sulfamoyl group undergoes oxidation (e.g., with H₂O₂ to sulfonates). The methylthio group can be oxidized to sulfoxide/sulfone derivatives, altering electronic properties. Reaction conditions (pH, solvent polarity) significantly impact product distribution. and detail similar oxidation and coupling mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its biological activity?

  • SAR studies involve synthesizing analogs with systematic substitutions (e.g., replacing methylthio with methoxy or halogens) and testing against target enzymes (e.g., tyrosine kinases). and suggest comparing IC₅₀ values in enzymatic assays. For instance, replacing the oxadiazole with thiadiazole reduced anticancer activity in analogs, highlighting the oxadiazole’s role .

Q. What computational strategies predict this compound’s interaction with enzymatic targets like EGFR or HDACs?

  • Molecular docking (AutoDock Vina, Glide) using X-ray crystal structures (PDB: 1M17 for EGFR) models binding poses. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with activity. cites similar approaches for benzothiazole derivatives .

Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values across studies) be resolved?

  • Standardize assay protocols (e.g., consistent cell lines, ATP concentrations in kinase assays). Validate compound purity (>95% via HPLC) and solubility (DMSO stock concentration). Replicate studies with positive controls (e.g., staurosporine for kinases). notes that impurities in sulfamoyl derivatives can artificially inflate activity .

Q. What in vivo experimental designs are appropriate to evaluate pharmacokinetics and toxicity?

  • Use rodent models for bioavailability studies (oral/IP administration). Monitor plasma concentration via LC-MS/MS. Toxicity screening includes liver/kidney function tests (ALT, creatinine) and histopathology. highlights similar protocols for benzothiazole-based anticancer agents, with dose escalation to determine MTD .

Methodological Guidance

  • Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • In Silico Modeling : Combine docking with free-energy perturbation (FEP) to predict binding energy changes upon substitution .
  • Scalability : Transition from batch to flow chemistry for steps like cyclization to improve reproducibility () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.